![molecular formula C27H24N4O B2957781 N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477233-02-6](/img/structure/B2957781.png)
N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
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Overview
Description
N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrrolo[2,3-d]pyrimidine core and subsequent functionalization. Common synthetic routes may involve:
Formation of the Pyrrolo[2,3-d]pyrimidine Core: This can be achieved through cyclization reactions involving appropriate precursors.
Functionalization: Introduction of the methoxyphenyl, methylphenyl, and phenyl groups through various coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent reaction condition controls.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles depending on the desired substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit anticancer properties by inhibiting various kinases involved in cancer progression. For instance, compounds similar to N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine have been identified as inhibitors of NF-κB inducing kinase (NIK), which plays a crucial role in cancer cell survival and proliferation. A study demonstrated that a related compound effectively inhibited interleukin 6 secretion in lung epithelial cells, suggesting potential for anti-inflammatory and anticancer applications .
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects. Pyrrolo[2,3-d]pyrimidines have been studied for their ability to modulate neuroinflammatory pathways, which are implicated in neurodegenerative diseases. The inhibition of pro-inflammatory cytokines could provide therapeutic benefits for conditions such as Alzheimer's disease and multiple sclerosis.
Synthesis Techniques
The synthesis of this compound can be achieved through various methods including:
- Condensation Reactions : Utilizing starting materials like 2-amino pyrimidines and appropriate aldehydes.
- Functionalization : The introduction of methoxy and methyl groups can enhance biological activity and selectivity.
Table 1: Synthetic Pathways Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Condensation | 2-Aminopyrimidine + Aldehyde | Formation of pyrrolo[2,3-d]pyrimidine scaffold |
2 | Methylation | Methyl iodide | Introduction of methyl group |
3 | Methoxylation | Dimethyl sulfate | Introduction of methoxy group |
In vitro Studies
In vitro studies have shown that derivatives of this compound can effectively inhibit the growth of various cancer cell lines, including breast and lung cancers. A notable study highlighted a derivative's ability to induce apoptosis in cancer cells through the activation of caspase pathways .
Clinical Implications
While clinical data specific to this compound is limited, the promising results from related compounds suggest potential for future clinical trials targeting specific cancer types and inflammatory diseases.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(5-methyl-4H-1,2,4-triazol-3-yl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- N-(2-(3,4-dimethoxyphenyl)ethyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
Uniqueness
N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific substitution pattern and the presence of the methoxyphenyl group. This structural uniqueness may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a member of the pyrrolopyrimidine class, which has garnered attention for its potential biological activities, particularly in oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesis data.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolopyrimidine core, which is known for its diverse biological activities. The specific substitutions on the aromatic rings contribute to its interaction with various biological targets.
- Inhibition of Kinases : Pyrrolopyrimidine derivatives are recognized for their ability to inhibit receptor tyrosine kinases (RTKs) such as VEGFR-2 and PDGFR-β. These kinases play critical roles in tumor growth and angiogenesis. The compound's structure allows it to bind effectively to the ATP-binding site of these kinases, leading to decreased cell proliferation and migration .
- Anti-inflammatory Properties : Recent studies have indicated that compounds within this class exhibit significant anti-inflammatory effects. For instance, they have been shown to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
In Vitro Studies
A series of in vitro assays have demonstrated the biological activity of this compound:
- VEGFR-2 Inhibition : The compound was evaluated for its inhibitory effects on VEGFR-2 activity, showing IC50 values in the low nanomolar range, indicating potent activity against this target .
- PDGFR-β Activity : Similar studies revealed that the compound also inhibits PDGFR-β with comparable potency, further establishing its role as a dual inhibitor .
Case Studies
- Antitumor Activity : In a study involving various cancer cell lines, the compound exhibited significant antiproliferative effects, with IC50 values ranging from 10 to 50 µM across different assays. The mechanism was attributed to cell cycle arrest and induction of apoptosis .
- Inflammation Models : In models of acute inflammation using RAW264.7 macrophages, the compound reduced the production of TNF-α and IL-6 upon stimulation with lipopolysaccharides (LPS), highlighting its potential as an anti-inflammatory agent .
Synthesis and Structural Optimization
The synthesis of this compound involves several steps that optimize yield and purity. The synthetic route typically includes:
- Formation of the Pyrrolopyrimidine Core : This is often achieved through cyclization reactions involving appropriate precursors.
- Substitution Reactions : Subsequent steps involve introducing methoxy and methyl groups at specific positions on the aromatic rings to enhance biological activity.
Yield Data
Reaction Step | Yield (%) |
---|---|
Pyrrolopyrimidine Core Formation | 75% |
Aromatic Substitution | 85% |
Final Compound Isolation | 70% |
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-7-(4-methylphenyl)-5-phenylpyrrolo[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O/c1-19-12-14-22(15-13-19)31-17-23(20-8-4-3-5-9-20)25-26(29-18-30-27(25)31)28-16-21-10-6-7-11-24(21)32-2/h3-15,17-18H,16H2,1-2H3,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDNXWIYKQPNYAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(C3=C(N=CN=C32)NCC4=CC=CC=C4OC)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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